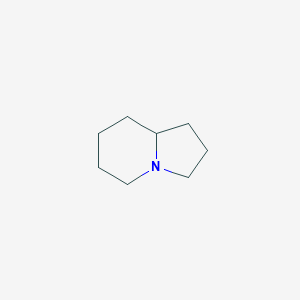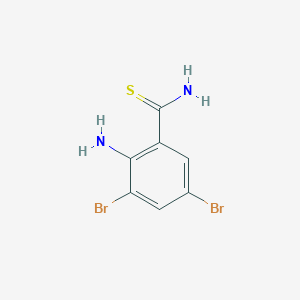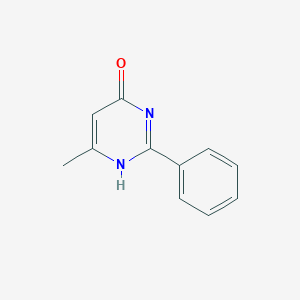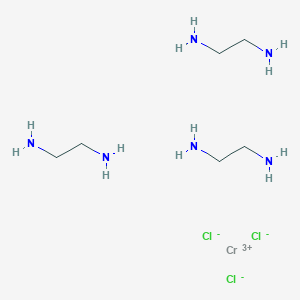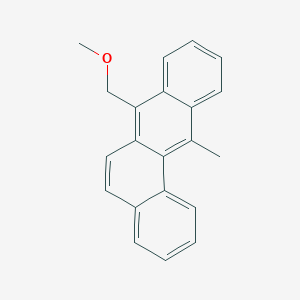![molecular formula C9H14O5 B079293 (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol CAS No. 14278-75-2](/img/structure/B79293.png)
(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, also known as cyclodextrin, is a cyclic oligosaccharide composed of glucose monomers. Cyclodextrin has been widely used in scientific research due to its unique structure and properties.
作用機序
The mechanism of action of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is based on its ability to form inclusion complexes with guest molecules. Cyclodextrin molecules have a hydrophobic cavity and a hydrophilic exterior. The hydrophobic cavity can accommodate guest molecules that have hydrophobic moieties, while the hydrophilic exterior can interact with water molecules. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules.
生化学的および生理学的効果
Cyclodextrin has been shown to have a variety of biochemical and physiological effects. Cyclodextrin can bind to cholesterol and bile acids and remove them from the body. Cyclodextrin can also bind to toxins and drugs and prevent their absorption in the body. Cyclodextrin can also modulate the activity of enzymes and receptors by forming inclusion complexes with them.
実験室実験の利点と制限
Cyclodextrin has several advantages for lab experiments. Cyclodextrin can improve the solubility, stability, and bioavailability of guest molecules, which can facilitate their study in vitro and in vivo. Cyclodextrin can also be used as a chiral selector in chromatography, which can separate enantiomers of guest molecules. However, (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol has some limitations for lab experiments. Cyclodextrin can form inclusion complexes with a variety of guest molecules, but not all guest molecules can form inclusion complexes with (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol. Cyclodextrin can also interfere with some assays and measurements, which can affect the accuracy and reliability of the results.
将来の方向性
There are several future directions for (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol research. One direction is to explore the potential of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol as a drug delivery system. Cyclodextrin can form inclusion complexes with a variety of drugs, which can improve their pharmacokinetic and pharmacodynamic properties. Another direction is to investigate the interaction of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol with biological membranes. Cyclodextrin can insert into membranes and affect their structure and function. Understanding the mechanism of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol-membrane interaction can provide insights into the design of membrane-active molecules. A third direction is to develop new methods for synthesizing (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol and its derivatives. The synthesis of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol and its derivatives can be challenging and expensive. Developing new methods can improve the efficiency and sustainability of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol production.
合成法
Cyclodextrin can be synthesized from starch by the action of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol glucosyltransferase (CGTase). CGTase cleaves the α-1,4 glycosidic bonds of starch and forms (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol molecules with a hydrophobic cavity and a hydrophilic exterior. The size of the (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol molecule depends on the number of glucose units in the starting starch molecule. The most commonly used (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ols are α-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (6 glucose units), β-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (7 glucose units), and γ-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (8 glucose units).
科学的研究の応用
Cyclodextrin has been widely used in scientific research due to its unique structure and properties. Cyclodextrin can form inclusion complexes with a variety of guest molecules, including drugs, dyes, and proteins. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules. Cyclodextrin can also be used as a chiral selector in chromatography and as a stabilizer in emulsions and foams.
特性
CAS番号 |
14278-75-2 |
|---|---|
製品名 |
(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
分子式 |
C9H14O5 |
分子量 |
202.2 g/mol |
IUPAC名 |
(1R,2S,6S,7S,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7+,8-/m1/s1 |
InChIキー |
VEESJHGZLRXGHP-IMFYSGRJSA-N |
異性体SMILES |
CC1(O[C@H]2[C@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C |
SMILES |
CC1(OC2C(C3COC(C2O1)O3)O)C |
正規SMILES |
CC1(OC2C(C3COC(C2O1)O3)O)C |
同義語 |
1,6-Anhydro-2-O,3-O-(1-methylethylidene)-β-D-talopyranose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



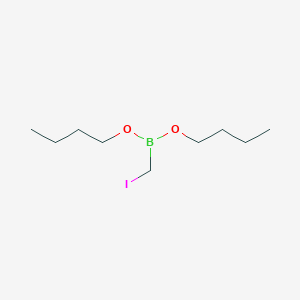
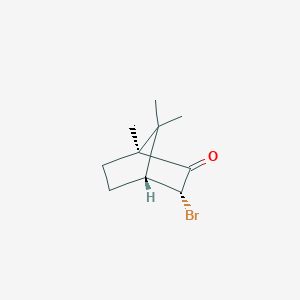
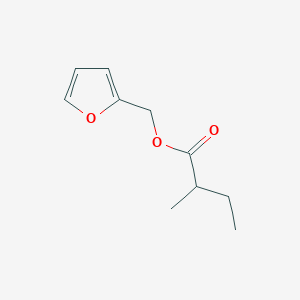
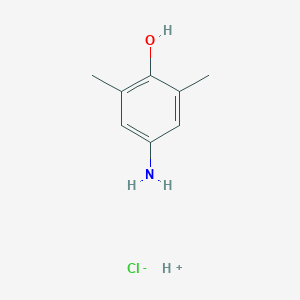
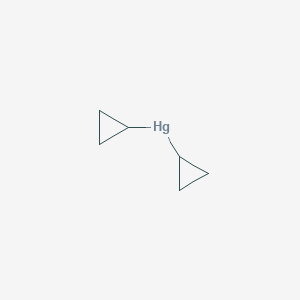
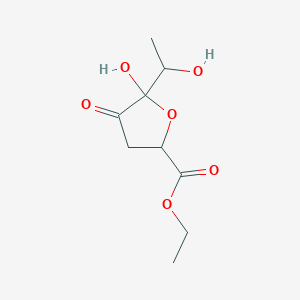


![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)
